molecular formula C32H31N5O2S2 B11627090 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627090
M. Wt: 581.8 g/mol
InChI Key: YVBOLTMWBYOHFR-DIBXZPPDSA-N
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Description

The compound “(5Z)-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a piperazine ring, a pyridopyrimidine core, and a thiazolidinone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyridopyrimidine core, the introduction of the piperazine ring, and the construction of the thiazolidinone moiety. Typical reaction conditions might include:

    Formation of the pyridopyrimidine core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step might involve nucleophilic substitution reactions.

    Construction of the thiazolidinone moiety: This could be achieved through cyclization reactions involving thiourea derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Possibly reducing the thiazolidinone ring to a thiazolidine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique structural features and reactivity patterns.

Biology

In biology, these compounds might be investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anticancer, antiviral, or antibacterial activities.

Industry

In industry, such compounds might be used as intermediates in the synthesis of more complex molecules or as specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperazine-containing molecules, pyridopyrimidine derivatives, and thiazolidinone analogs.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups and the resulting biological activity. Comparative studies with similar compounds would help highlight its distinct properties.

Properties

Molecular Formula

C32H31N5O2S2

Molecular Weight

581.8 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H31N5O2S2/c1-22-10-12-25(13-11-22)21-37-31(39)27(41-32(37)40)19-26-29(33-28-23(2)7-6-14-36(28)30(26)38)35-17-15-34(16-18-35)20-24-8-4-3-5-9-24/h3-14,19H,15-18,20-21H2,1-2H3/b27-19-

InChI Key

YVBOLTMWBYOHFR-DIBXZPPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)N5CCN(CC5)CC6=CC=CC=C6)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)N5CCN(CC5)CC6=CC=CC=C6)SC2=S

Origin of Product

United States

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